AOZ-HN-d4
CAS No.:
Cat. No.: VC0210921
Molecular Formula: C₁₄H₈D₄N₂O₃
Molecular Weight: 260.28
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₄H₈D₄N₂O₃ |
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Molecular Weight | 260.28 |
Introduction
Chemical Properties and Structure
Molecular Structure and Composition
AOZ-HN-d4 has the molecular formula C₁₄H₈D₄N₂O₃, with a molecular weight of approximately 260.28 g/mol. The compound features a core structure derived from the parent compound AOZ-HN, but with four hydrogen atoms replaced by deuterium isotopes. This deuterium labeling is strategically positioned to maintain the chemical behavior of the original compound while providing distinct mass spectrometric properties . The structure contains functional groups including amino and hydroxyl moieties, which contribute to its chemical reactivity and spectroscopic characteristics.
The presence of deuterium atoms in AOZ-HN-d4 creates an isotopic signature that is easily distinguishable from the non-deuterated AOZ-HN in mass spectrometry, making it an ideal internal standard. When analyzed using nuclear magnetic resonance (NMR) spectroscopy, the deuterium atoms produce characteristic signals that are shifted compared to hydrogen atoms, further facilitating its identification and quantification in analytical procedures.
Physical Characteristics
Synthesis Methods for AOZ-HN-d4
Isotopic Labeling Techniques
The synthesis of AOZ-HN-d4 primarily involves isotopic labeling techniques where specific hydrogen atoms in precursor compounds are replaced with deuterium. This process typically starts with deuterated precursors or introduces deuterium through controlled exchange reactions. The synthetic pathway must ensure high isotopic purity and yield to produce a compound suitable for analytical standards.
Several approaches may be employed for the synthesis of AOZ-HN-d4, including:
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Direct deuteration of AOZ-HN using deuterium exchange catalysts
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Synthesis from deuterated building blocks
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Chemical modification of deuterated precursors
The choice of method depends on the desired isotopic purity and the specific positions where deuterium incorporation is required. Quality control during the synthesis process is critical to ensure consistent deuterium incorporation and minimal presence of non-deuterated or partially deuterated analogs.
Purification and Characterization
Following synthesis, AOZ-HN-d4 undergoes rigorous purification procedures to remove synthetic by-products and ensure high chemical and isotopic purity. Characterization typically involves multiple analytical techniques, including high-resolution mass spectrometry, NMR spectroscopy, and elemental analysis to confirm the molecular structure and deuterium positioning. These quality control measures are essential to validate the compound's suitability as an analytical standard.
Applications in Analytical Chemistry
Internal Standard for Mass Spectrometry
AOZ-HN-d4 finds its primary application as an internal standard in LC-MS/MS methods for the detection and quantification of nitrofuran metabolites. The stock mixture of internal standards often includes AOZ-d4 alongside other isotopically labeled standards such as AMOZ-d5, AHD-13C3, and SEM-13C15N2 . This application is particularly important in food safety analysis, where nitrofuran antibiotics and their metabolites need to be monitored due to their potential health risks.
The use of deuterated internal standards like AOZ-HN-d4 offers several advantages:
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Compensation for matrix effects and variations in extraction efficiency
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Improved quantification accuracy through isotope dilution techniques
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Enhanced method robustness and reliability
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Lower detection and quantification limits
These benefits make AOZ-HN-d4 an essential component in validated analytical methods for regulatory testing and research applications.
Metabolite Detection in Food and Environmental Samples
The analytical workflow typically involves:
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Sample homogenization and addition of internal standards including AOZ-HN-d4
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Derivatization with 2-nitrobenzaldehyde (2-NBA) to improve detectability
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Extraction using liquid-liquid or solid-phase extraction techniques
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LC-MS/MS analysis with multiple reaction monitoring (MRM)
This approach allows for detection limits as low as 0.1 μg/kg, meeting regulatory requirements for food safety testing .
Research Applications and Studies
Pharmacokinetic Studies
AOZ-HN-d4 has been employed in pharmacokinetic research to track the metabolism and distribution of related compounds in biological systems. The isotopic labeling allows researchers to differentiate between endogenous compounds and administered substances, providing valuable insights into metabolic pathways and drug disposition.
Method Development and Validation
Parameter | Typical Conditions |
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Column | C18 Luna (150 × 3 mm, 3 μm) |
Mobile Phase | Ammonium acetate buffer with methanol or acetonitrile gradient |
Derivatization Agent | 2-Nitrobenzaldehyde (2-NBA) |
Detection Mode | MRM (Multiple Reaction Monitoring) |
Internal Standard | AOZ-HN-d4 at 10 μg/L concentration |
Sample Preparation | Derivatization at 37°C for 16h followed by extraction |
Limit of Quantification | 0.5 μg/kg for AOZ derivatives |
These optimized conditions enable the reliable detection and quantification of nitrofuran metabolites in complex matrices .
Comparative Analysis with Related Compounds
Relationship to Nitrofuran Metabolites
AOZ-HN-d4 is closely related to the nitrofuran antibiotic metabolites, particularly 3-amino-2-oxazolidinone (AOZ), which is a metabolite of furazolidone. The parent compound, AOZ-HN, is derived from the reaction between AOZ and 1-Formylnaphthalen-2-ol, while AOZ-HN-d4 is simply the deuterated version of this compound . The structural relationship between these compounds is significant for understanding their analytical behavior and applications.
Structural Comparisons with Other Isotopically Labeled Standards
Table 2 compares AOZ-HN-d4 with other isotopically labeled standards used in nitrofuran metabolite analysis:
Compound | Molecular Formula | Isotopic Labeling | Application |
---|---|---|---|
AOZ-HN-d4 | C₁₄H₈D₄N₂O₃ | 4 deuterium atoms | Internal standard for AOZ-HN detection |
AMOZ-d5 | Variable | 5 deuterium atoms | Internal standard for AMOZ detection |
AHD-13C3 | Variable | 3 carbon-13 atoms | Internal standard for AHD detection |
SEM-13C15N2 | Variable | Carbon-13 and nitrogen-15 | Internal standard for SEM detection |
This comparison illustrates the diversity of isotopic labeling strategies employed in developing internal standards for nitrofuran metabolite analysis .
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